molecular formula C23H17BrN2O3 B3306891 (4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one CAS No. 929825-39-8

(4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one

Cat. No.: B3306891
CAS No.: 929825-39-8
M. Wt: 449.3 g/mol
InChI Key: PEQHHEKYWBRRBK-NHDPSOOVSA-N
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Description

The compound (4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one is a complex organic molecule characterized by its unique tricyclic structure This compound features a bromophenyl group, a pyridinyl group, and a tricyclic core containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the bromophenyl group: This step may involve a bromination reaction, where a bromine source is introduced to the phenyl ring under controlled conditions.

    Attachment of the pyridinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for efficiency and cost-effectiveness. This often involves:

    Continuous flow chemistry: To ensure consistent reaction conditions and high yields.

    Automated synthesis: To reduce human error and increase reproducibility.

    Green chemistry principles: To minimize waste and use environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one: can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media, with reagents like H₂O₂ or KMnO₄.

    Reduction: Often carried out in anhydrous conditions using NaBH₄ or LiAlH₄.

    Substitution: Requires specific catalysts and conditions, such as FeCl₃ for halogenation or H₂SO₄ for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of ketones or carboxylic acids.

    Reduction: May produce alcohols or amines.

Scientific Research Applications

(4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which (4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one exerts its effects involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with cellular receptors, triggering a cascade of biochemical events.

    Pathways: The compound can modulate signaling pathways, affecting cellular processes like proliferation or apoptosis.

Comparison with Similar Compounds

(4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

(2Z)-2-[(2-bromophenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O3/c24-19-4-2-1-3-16(19)11-21-22(27)17-5-6-20-18(23(17)29-21)13-26(14-28-20)12-15-7-9-25-10-8-15/h1-11H,12-14H2/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQHHEKYWBRRBK-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=CC=C4Br)C3=O)OCN1CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4Br)/C3=O)OCN1CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one
Reactant of Route 2
Reactant of Route 2
(4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one
Reactant of Route 3
(4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one
Reactant of Route 4
Reactant of Route 4
(4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one
Reactant of Route 5
(4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one
Reactant of Route 6
Reactant of Route 6
(4Z)-4-[(2-bromophenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one

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